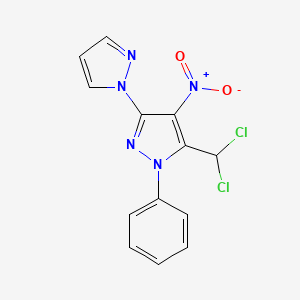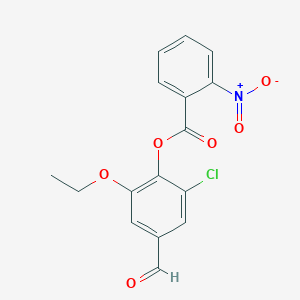
2-(4-phenoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenoxyphenoxy)acetohydrazide, also known as PPAAH, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPAAH is a hydrazide derivative that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
作用機序
The mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. This compound has also been found to inhibit the JAK/STAT pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, this compound has been found to reduce the production of ROS and increase the activity of antioxidant enzymes.
実験室実験の利点と制限
2-(4-phenoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its relative ease of synthesis and its ability to inhibit various signaling pathways involved in cancer, inflammation, and oxidative stress. However, this compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Further studies are needed to determine the optimal dosage and administration route for this compound in lab experiments.
将来の方向性
There are several future directions for 2-(4-phenoxyphenoxy)acetohydrazide research. One area of interest is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential therapeutic applications in other diseases.
合成法
The synthesis of 2-(4-phenoxyphenoxy)acetohydrazide involves the reaction of 4-phenoxyphenol with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-phenoxyphenoxy)acetyl chloride. The resulting product is then reacted with hydrazine hydrate to obtain this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
科学的研究の応用
2-(4-phenoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In oxidative stress research, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to protect against oxidative damage in various cell types.
特性
IUPAC Name |
2-(4-phenoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-16-14(17)10-18-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINHUAQVIBXSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973645 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5807-21-6 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)


![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)